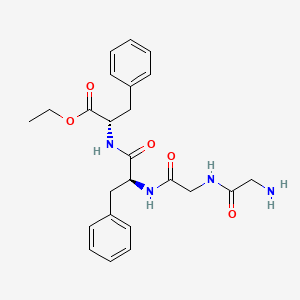

H-Gly-Gly-Phe-Phe-OEt

Description

Significance of Short Peptides in Biochemical and Materials Science Research

Short peptides, typically defined as chains comprising a small number of amino acids, are of immense interest in science and biotechnology. nih.gov They represent a unique class of biomolecules that merge the characteristics of classical small molecules with those of larger proteins. nih.gov Their relative ease of synthesis makes them attractive agents for developing therapeutics and diagnostics. reading.ac.uk

In biochemistry, short peptides are crucial for understanding complex biological processes. They can mimic natural peptides, enabling researchers to probe protein interactions and enzyme activities, which provides insight into cellular mechanisms. chemimpex.com The aggregation behavior of short peptides is a key area of study, as it is linked to diseases such as Alzheimer's, where the clumping of amyloid-beta peptides leads to the formation of damaging plaques in the brain. eurekalert.org Understanding these aggregation processes is vital for designing more stable drugs and drug delivery systems. eurekalert.orgdrugtargetreview.com

In materials science, the self-assembly properties of short peptides are harnessed to create novel bionanomaterials. reading.ac.uk Through non-covalent interactions like hydrogen bonding and hydrophobic forces, these peptides can spontaneously form ordered nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govmdpi.com These materials have potential applications in tissue engineering, as biosensors, and in the development of eco-friendly products. eurekalert.orgnih.gov Recent advancements have even integrated artificial intelligence and deep learning models to predict how short peptides will aggregate based on their amino acid sequence, accelerating the discovery and design of new functional materials. eurekalert.orgdrugtargetreview.com

| Research Area | Significance of Short Peptides | Example Applications |

| Biochemistry | Mimic biological molecules, study disease mechanisms (e.g., aggregation). chemimpex.comeurekalert.org | Drug design, diagnostics, understanding Alzheimer's disease. reading.ac.ukeurekalert.orgdrugtargetreview.com |

| Materials Science | Form self-assembling nanostructures (fibers, tubes, gels). nih.gov | Tissue engineering, biosensors, innovative technologies. eurekalert.orgnih.gov |

| Drug Development | Serve as building blocks for therapeutics, enhance drug stability. chemimpex.comdrugtargetreview.com | Targeted drug delivery systems, peptide-based drugs. chemimpex.comeurekalert.org |

Overview of Tetrapeptides in Supramolecular and Biological Contexts

Tetrapeptides, consisting of four amino acid residues, are particularly effective models for studying molecular self-assembly and biological recognition. The process of self-assembly is governed by weak, non-covalent interactions, including hydrogen bonds, electrostatic forces, hydrophobic interactions, and π-π stacking. mdpi.com These forces guide the peptides to form ordered secondary structures, such as β-sheets, which are fundamental to both the formation of functional biomaterials and the pathology of amyloid diseases. mdpi.com

The specific sequence of amino acids in a tetrapeptide has a profound impact on the architecture of the resulting supramolecular structures. acs.org Studies on isomeric tetrapeptide amphiphiles—molecules with the same chemical composition but different amino acid arrangements—have shown that merely switching the order of residues can lead to the formation of drastically different one-dimensional nanostructures, such as nanobelts or nanofibers. acs.org This highlights the critical role of side-chain interactions in directing the self-assembly process. acs.org

In biological contexts, the interactions between peptides and proteins are key to communication and function. mdpi.com Aromatic amino acids like phenylalanine are especially important in these interactions and are often targets for molecular recognition studies. mdpi.com The defined structure of tetrapeptides makes them excellent candidates for designing systems that can selectively recognize specific amino acid sequences, a foundational concept in drug design and diagnostics. mdpi.commdpi.com For instance, researchers have used advanced AI techniques to analyze hundreds of thousands of tetrapeptides to predict their aggregation behavior, providing guidelines for managing how peptides interact and function. eurekalert.orgdrugtargetreview.com

Rationale for Investigating H-Gly-Gly-Phe-Phe-OEt as a Model Peptide System

The tetrapeptide this compound is an exemplary model system for several key reasons rooted in its specific chemical structure. Its composition allows researchers to systematically investigate the interplay of different forces that drive peptide behavior.

The Diphenylalanine (Phe-Phe) Motif: The C-terminal dipeptide sequence, Phenylalanine-Phenylalanine, is a well-documented and powerful self-assembling motif. acs.orgnih.gov The aromatic side chains of the two adjacent phenylalanine residues promote strong π-π stacking interactions, which are a primary driving force for self-assembly into highly ordered nanostructures like nanotubes and fibrils. nih.govmdpi.com This motif is famously a core recognition element of the Alzheimer's β-amyloid polypeptide, making its study directly relevant to neurodegenerative disease research. nih.gov

The Glycine (B1666218) (Gly-Gly) Spacer: The two glycine residues provide a flexible, non-bulky spacer. Glycine's simple structure (a single hydrogen atom as its side chain) imparts significant conformational flexibility to the peptide backbone. This flexibility allows the rigid Phe-Phe motif to orient itself effectively to facilitate self-assembly. The presence of glycine has also been noted to aid in the condensation of amino acid derivatives. researchgate.net

The Ethyl Ester (OEt) C-Terminus: The ethyl ester group at the carboxyl terminus serves as a common protecting group in peptide synthesis, preventing the carboxyl group from participating in unwanted side reactions. cdnsciencepub.commdpi.com Its presence makes this compound a valuable synthetic intermediate and a model for studying peptides with modified C-termini. chemimpex.com Blocking the charge on the C-terminus can also influence the peptide's hydrophobic character and its aggregation properties. tandfonline.com

Combined Structural Attributes: The combination of a flexible N-terminal region with a rigid, aromatic, and highly interactive C-terminal region makes this compound a versatile peptide. chemimpex.com Recent studies have confirmed that placing aromatic amino acids like phenylalanine towards the C-terminus of a short peptide chain greatly enhances its tendency to aggregate. drugtargetreview.com Therefore, this specific tetrapeptide is an ideal candidate for fundamental studies on peptide folding, aggregation, and the design of new supramolecular biomaterials. eurekalert.org

| Component | Chemical Name | Role in this compound |

| H-Gly- | Glycine | Provides a flexible linker, allowing the Phe-Phe motif to orient for self-assembly. researchgate.net |

| -Gly- | Glycine | Contributes to the conformational flexibility of the peptide backbone. |

| -Phe- | Phenylalanine | Part of the rigid, aromatic Phe-Phe motif that drives aggregation via π-π stacking. drugtargetreview.commdpi.com |

| -Phe- | Phenylalanine | Anchors the self-assembling C-terminal end of the peptide. drugtargetreview.comnih.gov |

| -OEt | Ethyl Ester | Acts as a C-terminal protecting group and modifies the peptide's overall hydrophobicity. cdnsciencepub.comtandfonline.com |

Structure

2D Structure

Properties

CAS No. |

22732-97-4 |

|---|---|

Molecular Formula |

C24H30N4O5 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C24H30N4O5/c1-2-33-24(32)20(14-18-11-7-4-8-12-18)28-23(31)19(13-17-9-5-3-6-10-17)27-22(30)16-26-21(29)15-25/h3-12,19-20H,2,13-16,25H2,1H3,(H,26,29)(H,27,30)(H,28,31)/t19-,20-/m0/s1 |

InChI Key |

HMDAMIKXQMWHJM-PMACEKPBSA-N |

SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN |

sequence |

GGFF |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of H Gly Gly Phe Phe Oet

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of H-Gly-Gly-Phe-Phe-OEt in various states. These techniques probe the molecule's response to electromagnetic radiation, revealing detailed information about its atomic connectivity, functional groups, secondary structure, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on through-bond and through-space atomic correlations.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct regions in the spectrum correspond to the aromatic protons of the phenylalanine side chains, the alpha-protons (αH) of each amino acid, the methylene protons of the glycine (B1666218) residues, the beta-protons (βH) of phenylalanine, the amide (NH) protons of the peptide backbone, and the ethyl ester group. The chemical shifts are sensitive to the local conformation and hydrogen bonding.

¹³C NMR and DEPT-135: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Combined with Distortionless Enhancement by Polarization Transfer (DEPT-135), which distinguishes between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be mapped. Key resonances include the carbonyl carbons of the peptide bonds and the ethyl ester, the aromatic carbons of the phenylalanine rings, and the α- and β-carbons of each residue.

2D NMR (COSY, HMQC/HSQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure and determining its conformation.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This allows for the assignment of protons within each amino acid's spin system (e.g., connecting an NH proton to its αH, and the αH to its βH).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the unambiguous assignment of carbon resonances based on their attached, pre-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for sequencing the peptide, as it can show a correlation from an αH or NH of one residue to the carbonyl carbon of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing critical distance restraints for calculating the peptide's three-dimensional structure and identifying secondary structural elements like turns.

Representative NMR Data: Based on typical chemical shifts for amino acids in peptides, the following tables present expected data for this compound. uzh.chresearchgate.netnih.govchemrxiv.org

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) (Relative to TMS, in a solvent like DMSO-d₆)

| Proton Assignment | Gly¹ | Gly² | Phe³ | Phe⁴ | OEt |

|---|---|---|---|---|---|

| NH | - | ~8.25 | ~8.40 | ~8.15 | - |

| α-CH | ~3.75 | ~3.80 | ~4.50 | ~4.40 | - |

| β-CH₂ | - | - | ~2.95, ~3.10 | ~2.90, ~3.05 | - |

| Aromatic CH | - | - | ~7.20-7.30 | ~7.20-7.30 | - |

| Ester CH₂ | - | - | - | - | ~4.10 |

| Ester CH₃ | - | - | - | - | ~1.20 |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) (Relative to TMS, in a solvent like DMSO-d₆)

| Carbon Assignment | Gly¹ | Gly² | Phe³ | Phe⁴ | OEt |

|---|---|---|---|---|---|

| C=O | ~171.5 | ~169.0 | ~172.0 | ~171.0 | - |

| α-C | ~42.0 | ~41.5 | ~55.0 | ~54.5 | - |

| β-C | - | - | ~37.5 | ~37.0 | - |

| Aromatic C (ipso) | - | - | ~137.5 | ~137.0 | - |

| Aromatic C (o, m, p) | - | - | ~126-129 | ~126-129 | - |

| Ester C=O | - | - | - | - | ~170.5 |

| Ester CH₂ | - | - | - | - | ~60.5 |

| Ester CH₃ | - | - | - | - | ~14.0 |

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique for confirming the molecular weight and determining the amino acid sequence of this compound. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions.

ESI-MS: This technique is ideal for analyzing samples in solution. The peptide is typically protonated to form a pseudomolecular ion [M+H]⁺. The high-resolution capability of modern mass spectrometers allows for the determination of the exact molecular weight, confirming the elemental composition. acs.orgnih.gov

MALDI-MS: This method is well-suited for analyzing samples from a solid matrix and is less prone to forming multiple-charge states than ESI, often yielding a simple spectrum dominated by the [M+H]⁺ ion.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), the peptide is fragmented in a predictable manner, primarily at the amide bonds. This fragmentation generates a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for de novo sequencing of the peptide. The presence of phenylalanine residues often leads to a prominent immonium ion at m/z 120.08. electronicsandbooks.comxml-journal.net

Table 3: Predicted ESI-MS Fragmentation Data Molecular Formula: C₂₅H₃₀N₄O₅, Calculated Monoisotopic Mass: 466.2216 Da

| Ion Type | Fragment Sequence | Calculated m/z [M+H]⁺ |

|---|---|---|

| [M+H]⁺ | This compound | 467.2290 |

| b₂ | H-Gly-Gly- | 115.0508 |

| b₃ | H-Gly-Gly-Phe- | 262.1192 |

| b₄ | H-Gly-Gly-Phe-Phe- | 409.1876 |

| y₁ | H-Phe-OEt | 194.1179 |

| y₂ | H-Phe-Phe-OEt | 341.1863 |

| y₃ | H-Gly-Phe-Phe-OEt | 398.2078 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly sensitive technique for probing the secondary structure of peptides in solution. The peptide backbone amides are the primary chromophores in the far-UV region (190-250 nm), and their spatial arrangement gives rise to characteristic CD signals for different secondary structures like α-helices, β-sheets, and random coils. The aromatic side chains of the two phenylalanine residues contribute to the CD spectrum in the near-UV region (250-300 nm). The presence of two adjacent phenylalanine residues can lead to exciton coupling, where the interaction between their aromatic rings produces a characteristic split or "couplet" CD signal, providing information about their relative orientation. nih.govosti.gov Studies on peptides with tandem phenylalanine residues suggest a propensity to form ordered structures, such as β-turns or 3₁₀-helices, which would be reflected in the CD spectrum. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Insight

FTIR spectroscopy probes the vibrational modes of a molecule. For peptides, the most informative regions are the Amide I and Amide II bands.

Amide I band (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide backbone. The exact frequency of this band is highly sensitive to the peptide's secondary structure. For example, β-sheets typically show a strong absorption band around 1620-1640 cm⁻¹, while α-helices are found closer to 1650-1660 cm⁻¹, and random coils appear around 1640-1655 cm⁻¹.

Amide II band (1510-1580 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching vibrations. Its position is also conformationally sensitive.

FTIR can provide a snapshot of the predominant secondary structure of this compound in solid or solution states. researchgate.netacs.org

Table 4: Representative FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3300 | N-H stretching (amide A) |

| ~3060 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1735 | C=O stretching (ethyl ester) |

| ~1650 | C=O stretching (Amide I) |

| ~1540 | N-H bending, C-N stretching (Amide II) |

| ~1450 | C-H bending |

UV-Visible Spectroscopy for Electronic Structure and Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the dominant chromophore is the phenyl group of the phenylalanine side chains. The peptide bonds also absorb in the far-UV region (<220 nm). The phenylalanine residues give rise to a characteristic absorption band in the UV region around 257 nm, which often displays a fine vibrational structure with smaller peaks at approximately 252 nm, 264 nm, and 268 nm. nih.govthermofisher.comsielc.com The intensity of this absorption is directly proportional to the concentration of the peptide in solution, as described by the Beer-Lambert law, making it a useful tool for quantification.

X-ray Crystallography for Atomic-Resolution Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state at atomic resolution. This technique requires the growth of a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact position of each atom (except hydrogen, which is typically not resolved) can be determined.

A crystal structure of this compound would provide definitive information on:

The precise bond lengths and angles of the peptide backbone and side chains.

The torsional angles (phi, psi, and chi) that define the peptide's conformation in the crystalline state.

The presence and geometry of intramolecular hydrogen bonds, such as those forming β-turns.

The arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, including hydrogen bonding and π-stacking between the phenylalanine rings of adjacent molecules.

While no crystal structure for this compound is currently available in the public domain, this technique remains the most powerful method for obtaining an unambiguous, high-resolution view of its solid-state conformation.

Conformational Preferences and Secondary Structure Prediction (e.g., β-turn structures, helical motifs)

The conformational landscape of the tetrapeptide this compound is dictated by the intrinsic properties of its constituent amino acid residues. While direct experimental elucidation of its three-dimensional structure is not extensively documented in publicly available literature, a predictive analysis based on the known conformational tendencies of its components—glycine and phenylalanine—allows for a detailed exploration of its likely secondary structural motifs.

The N-terminal Gly-Gly motif introduces a significant degree of flexibility to the peptide backbone. creative-peptides.comresearchgate.net Glycine, being the simplest amino acid with only a hydrogen atom as its side chain, lacks the steric hindrance of other amino acids, which allows it to adopt a wide range of dihedral angles (φ and ψ). nih.govyoutube.com This inherent flexibility suggests that the Gly-Gly segment can act as a flexible linker, enabling the peptide to adopt various conformations in solution. creative-peptides.comoup.com Theoretical studies on peptides containing consecutive glycine residues have shown they can exist in multiple low-energy conformational states, including β-turn structures.

Conversely, the C-terminal Phe-Phe segment imposes considerable conformational constraints. Phenylalanine is an aromatic, hydrophobic amino acid with a bulky phenyl group as its side chain. russelllab.org This hydrophobicity suggests a preference for environments where these residues can be shielded from aqueous surroundings, potentially through intramolecular hydrophobic interactions or by being buried within a larger protein structure. russelllab.org The aromatic rings of the phenylalanine residues can also engage in stacking interactions, which can further stabilize specific folded conformations. The presence of two consecutive bulky residues like phenylalanine can influence the peptide to adopt more defined structures compared to the highly flexible Gly-Gly region.

A key secondary structure to consider for a tetrapeptide of this nature is the β-turn. A β-turn is a region of a polypeptide chain involving four amino acid residues that reverses the direction of the chain. youtube.com These structures are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). Given the sequence Gly(i)-Gly(i+1)-Phe(i+2)-Phe(i+3), the potential for β-turn formation can be analyzed by considering the positional preferences of these amino acids.

Glycine is frequently found in β-turns, particularly at positions i+1 and i+2 in certain turn types, due to its ability to accommodate the required dihedral angles without steric clashes. nih.gov The flexibility of the Gly-Gly motif could facilitate the necessary turn in the peptide backbone. Phenylalanine, with its large aromatic side chain, is also found in β-pleated sheets and can be part of β-turns, although its conformational freedom is more restricted. khanacademy.org The interplay between the flexible N-terminal and the bulky C-terminal will likely determine the predominant type of β-turn, if any, that is formed.

While the short length of this compound makes the formation of stable helical motifs like α-helices unlikely, localized turn or loop structures are highly probable. The conformational state of the peptide is expected to be dynamic and solvent-dependent, with a possible equilibrium between extended conformations and more compact, folded structures stabilized by hydrophobic and stacking interactions between the phenylalanine residues.

Predicted Conformational Features of this compound

| Feature | Predicted Characteristic | Influencing Residues | Rationale |

| Flexibility | High degree of localized flexibility | Gly-Gly | The lack of a side chain on glycine allows for a wide range of backbone dihedral angles. nih.govyoutube.com |

| Hydrophobicity | Significant hydrophobic character | Phe-Phe | The bulky, nonpolar phenyl side chains of phenylalanine contribute to its hydrophobic nature. russelllab.org |

| Potential Secondary Structures | β-turn, flexible loop | Gly-Gly-Phe-Phe | The sequence contains residues that are statistically common in β-turns, and the flexibility of the Gly-Gly unit can facilitate chain reversal. nih.gov |

| Inter-residue Interactions | Potential for hydrophobic interactions and π-π stacking | Phe-Phe | The aromatic rings of the two phenylalanine residues can interact to stabilize folded conformations. |

Self Assembly and Supramolecular Architectures of H Gly Gly Phe Phe Oet

Mechanisms of Peptide Self-Assembly

The spontaneous organization of peptides into ordered structures is a complex process governed by a delicate balance of intermolecular forces and environmental conditions. For a peptide like H-Gly-Gly-Phe-Phe-OEt, the Phe-Phe motif is expected to be the primary driver of assembly.

Non-Covalent Interactions Driving Assembly (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions, π–π Stacking)

The self-assembly of peptides is fundamentally driven by a combination of non-covalent interactions. mdpi.com In the case of this compound, the following forces are anticipated to be critical:

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, provides ample opportunity for the formation of extensive hydrogen bond networks. These interactions are crucial for the formation of stable, ordered secondary structures like β-sheets, which often serve as the foundation for larger assemblies. researchgate.net

Hydrophobic Interactions: The two phenylalanine residues, with their bulky, nonpolar benzyl (B1604629) side chains, would drive the peptide to assemble in aqueous environments to minimize contact with water molecules. This hydrophobic collapse is a major thermodynamic driving force for aggregation.

π–π Stacking: The aromatic rings of the phenylalanine side chains are expected to engage in π–π stacking interactions. This parallel arrangement of aromatic rings provides significant stabilization to the assembled structures and is a hallmark of Phe-Phe motif assembly. researchgate.net

Electrostatic Interactions: The terminal amino group (H-) of the peptide can be protonated, carrying a positive charge depending on the pH. This can lead to electrostatic repulsion, which would influence the kinetics and morphology of assembly, or it could form salt bridges with counterions in the solution.

Table 1: Anticipated Non-Covalent Interactions in this compound Assembly

| Interaction Type | Participating Groups | Expected Role |

|---|---|---|

| Hydrogen Bonding | Peptide backbone amides and carbonyls | Formation of β-sheet structures, stabilization of nanofibers |

| Hydrophobic Interactions | Phenylalanine side chains | Initial aggregation in aqueous solution |

| π–π Stacking | Aromatic rings of Phenylalanine | Stabilization and ordering of assembled structures |

Hierarchical Self-Assembly Pathways and Kinetics

Peptide self-assembly typically follows a hierarchical pathway, where individual molecules first form primary structures that subsequently organize into larger, more complex architectures. nih.gov For this compound, a likely pathway would begin with the formation of β-sheet-rich filaments, driven by hydrogen bonding and hydrophobic forces. These initial nanofibers could then associate laterally to form thicker ribbons or bundle together into larger fibers. The kinetics of this process are generally concentration-dependent, often following a nucleation-growth mechanism where a critical concentration is required to initiate assembly. nih.gov

Influence of Environmental Factors on Assembly Processes (e.g., pH, solvent composition, temperature)

The self-assembly process is highly sensitive to external conditions. rsc.org

pH: Changes in pH would alter the protonation state of the N-terminal amine group. At low pH, the positive charge would increase electrostatic repulsion, potentially hindering or slowing down assembly. At higher pH values, the neutral amine group might facilitate more rapid or different forms of aggregation. nih.gov

Solvent Composition: The polarity of the solvent is a critical factor. In highly polar solvents like water, hydrophobic interactions are the dominant driving force for the assembly of the Phe-Phe motif. The introduction of organic co-solvents would modulate these interactions, potentially leading to different assembled morphologies or even disassembly.

Temperature: Temperature can affect multiple aspects of self-assembly, including the strength of hydrogen bonds and hydrophobic interactions. For many peptide systems, heating can disrupt the ordered structures, leading to a gel-sol transition in hydrogels. This process is often reversible upon cooling. mdpi.com

Formation of Ordered Supramolecular Structures

The hierarchical assembly of peptides like this compound is expected to result in a variety of ordered supramolecular structures, including hydrogels and various nanoscale morphologies.

Peptide Hydrogels: Formation, Rheological Properties, and Network Characteristics

Short, self-assembling peptides, particularly those containing the Phe-Phe motif, are well-known for their ability to form hydrogels. nih.govrsc.org These materials consist of a solid-like, three-dimensional network of self-assembled peptide nanofibers that entrap a large amount of water. nih.gov

The formation of a hydrogel from this compound would likely be triggered by a change in environmental conditions, such as a pH shift or a solvent switch, that initiates the self-assembly of the peptide into an entangled fibrous network. researchgate.net

The rheological properties , which describe the flow and deformation of the material, are key to defining a hydrogel. A critical characteristic is the storage modulus (G′) being significantly higher than the loss modulus (G″), indicating solid-like behavior. nih.govnih.gov While specific values for this compound are not available, hydrogels formed from similar short peptides can exhibit a wide range of mechanical strengths, from soft to rigid, depending on peptide concentration, solvent conditions, and the efficiency of fiber entanglement. mdpi.comresearchgate.net The network itself would be composed of physically cross-linked nanofibers, held together by the non-covalent interactions discussed previously.

Nanofibers, Nanosheets, and Ribbons

At the nanoscale, the fundamental building blocks of the supramolecular structures formed by this compound would be one-dimensional nanofibers. researchgate.net These fibers are the direct result of the directional, hierarchical self-assembly process. Depending on the precise assembly conditions (e.g., concentration, solvent, temperature), these nanofibers could potentially associate in different ways to form two-dimensional structures like flat nanosheets or twisted ribbons. The flexible Gly-Gly linker in the peptide sequence could play a significant role in dictating the packing of the rigid Phe-Phe units, thereby influencing the final morphology of the nanostructures.

Micelles and Vesicles

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can self-assemble in aqueous solutions to form structures like micelles and vesicles that minimize the unfavorable interaction between the hydrophobic parts and water. nist.gov Vesicles are hollow, spherical structures enclosed by a bilayer membrane, while micelles are closed structures with a hydrophobic core and a hydrophilic shell. nist.gov

The this compound peptide can be considered amphiphilic, with the Gly-Gly portion being more hydrophilic and the Phe-Phe-OEt segment being distinctly hydrophobic. This amphiphilicity can drive the formation of micelles and vesicles under specific conditions. For instance, analogues based on the Phe-Phe motif have been shown to undergo structural transitions from nanotubes to spherical vesicles upon dilution in an aqueous environment. nih.gov This transition suggests that concentration is a critical factor in determining the final morphology of the self-assembled structure. nih.gov The formation of these vesicular structures is stabilized by a wide range of pH conditions, indicating their potential robustness for various applications. nih.gov

| Structure Type | Description | Driving Force | Influencing Factors |

| Micelles | Aggregates of molecules with hydrophobic cores and hydrophilic shells. | Hydrophobic interactions minimizing contact of nonpolar residues with water. | Peptide concentration, solvent properties. |

| Vesicles | Hollow spheres enclosed by a molecular bilayer. nist.gov | Amphiphilic nature of the peptide, leading to bilayer formation in aqueous media. | Peptide concentration, pH, temperature. nist.govnih.gov |

Organic Nanotubes and Tubular Architectures

The diphenylalanine (Phe-Phe) motif, which forms the core of this compound, is renowned for its ability to self-assemble into remarkably stable and well-ordered hollow nanotubes. nih.gov These tubular structures are formed through the hierarchical organization of the peptide building blocks. nih.gov The process is often initiated by the formation of β-sheet-like arrangements stabilized by hydrogen bonds between the peptide backbones. nih.gov These sheets then assemble further, driven by aromatic interactions, to form the final tubular architecture.

The resulting nanotubes can be hundreds of microns long and possess significant thermal and mechanical stability. nih.gov The hollow nature of these tubes has been demonstrated by using them as templates for the creation of inorganic nanowires. nih.gov The presence of the flexible Gly-Gly spacer in this compound can influence the packing and dimensions of these nanotubes, while the ethyl ester group at the C-terminus affects the intermolecular interactions without preventing the formation of the core tubular structure. nih.govbiosynth.com

Design Principles for Self-Assembling this compound Analogues

The self-assembly behavior of this compound can be rationally controlled and tuned by modifying its chemical structure. Understanding the roles of specific residues and terminal groups allows for the design of novel peptide analogues with desired morphologies and properties.

Role of Aromatic Residues (Phenylalanine) in Directing Assembly via π-π Stacking Interactions

The aromatic side chains of the two phenylalanine residues are fundamental to the self-assembly of this compound. nih.gov Beyond general hydrophobic interactions that drive the aggregation of nonpolar residues away from water, the phenyl rings engage in specific, directional π-π stacking interactions. nih.gov These interactions involve the overlapping of electron orbitals between adjacent aromatic rings and are a critical force in stabilizing the supramolecular structure. nih.gov

| Interaction Type | Description | Role in Assembly | Key Residues |

| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. | Initial driving force for peptide aggregation. researchgate.net | Phenylalanine |

| π-π Stacking | Non-covalent interaction between aromatic rings. nih.gov | Provides directionality and stability to the assembled structure; crucial for nanotube formation. nih.govnih.gov | Phenylalanine |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Stabilizes secondary structures like β-sheets, which are precursors to larger assemblies. researchgate.net | Peptide backbone (N-H, C=O) |

Impact of Peptide Sequence and Terminal Modifications on Assembly Morphology and Stability

Subtle changes to the peptide's primary structure can have a profound impact on the resulting nanomorphology. nih.gov

Peptide Sequence: The diglycine (Gly-Gly) segment in this compound acts as a flexible linker. Modifying the length or composition of this spacer can alter the geometry and stability of the final assembly. For example, replacing flexible glycine (B1666218) residues with more rigid ones like proline could significantly change the secondary structure and, consequently, the self-assembly pathway. researchgate.net The sequence of hydrophobic and hydrophilic residues is a key design principle for creating self-assembling peptides that form specific nanostructures. researchgate.net

Engineering of Self-Assembled Structures for Tunable Morphologies and Properties

By applying the design principles discussed above, it is possible to engineer analogues of this compound that self-assemble into a variety of predetermined structures with tunable properties. The versatility of the Phe-Phe motif allows for the creation of diverse nanomorphologies by making subtle chemical modifications or changing the assembly conditions. nih.gov

For example, switching between different nanostructures, such as vesicles and nanofibers, can be achieved by incorporating light-responsive units into the peptide sequence. nih.gov Furthermore, adjusting the solvent system or peptide concentration can drive the assembly towards different morphologies, such as the transition from nanotubes to nanovesicles upon dilution. nih.govmdpi.com By functionalizing the peptide with different chemical groups, one can introduce new properties, such as fluorescence, for applications in imaging and sensing. mdpi.com This engineering approach allows for the fine-tuning of nanostructure size, shape, stability, and function, opening up possibilities for their use in materials science and biotechnology.

Enzymatic Interactions and Biocatalysis Mediated by H Gly Gly Phe Phe Oet and Analogues

H-Gly-Gly-Phe-Phe-OEt as a Model Substrate or Inhibitor for Biochemical Assays

Peptides with well-defined cleavage sites for specific proteases are invaluable as model substrates in biochemical assays to determine enzyme activity. Given its specific cleavage by α-chymotrypsin, this compound is a suitable candidate for such assays. The rate of hydrolysis can be monitored using techniques like HPLC to quantify the appearance of the product fragments (H-Gly-Gly-Phe-OH and H-Phe-OEt).

While direct studies citing this compound as a standard assay substrate are not prominent, related compounds are widely used. For instance, chromogenic or fluorogenic substrates often incorporate a Phe residue followed by a reporter group (e.g., p-nitroanilide) to allow for easy spectrophotometric measurement of enzyme activity. rsc.org The use of a simple tetrapeptide ester like this compound would be advantageous in studies where the introduction of a bulky, non-natural reporter group is undesirable, providing a more "natural" substrate for investigating enzyme kinetics and inhibitor screening.

Peptide-Based Organocatalysis and its Mechanistic Aspects

In recent years, small peptides have emerged as effective asymmetric organocatalysts, mimicking enzymes by creating a chiral microenvironment to control the stereochemical outcome of a reaction. york.ac.uk While the field has been dominated by proline-containing peptides due to proline's ability to form enamine intermediates, peptides composed of other amino acids, including phenylalanine and glycine (B1666218), also exhibit catalytic activity. ucl.ac.ukresearchgate.net

Peptides like this compound possess several features relevant to organocatalysis:

Chiral Scaffold : The L-phenylalanine residues provide a defined chiral backbone.

Hydrogen Bonding Sites : The amide bonds and terminal groups can act as hydrogen bond donors and acceptors, helping to orient the substrate and stabilize transition states. nih.gov

Hydrophobic Interactions : The phenyl rings can engage in hydrophobic or π-stacking interactions with the substrate.

Peptides containing both proline and phenylalanine have demonstrated catalytic activity in asymmetric aldol (B89426) reactions. researchgate.net The mechanism involves the peptide catalyst guiding the approach of the reactants and stabilizing the transition state through a network of non-covalent interactions. While this compound lacks the secondary amine of proline necessary for enamine catalysis, it could potentially catalyze reactions through bifunctional activation, using its terminal amine and carboxyl groups, in concert with the chiral environment provided by the phenylalanine residues. nih.gov This area represents a developing field where the catalytic potential of non-proline peptides is being actively explored.

Biomaterial Design and Engineering with H Gly Gly Phe Phe Oet Scaffolds Excluding Clinical Applications

Peptide Hydrogels as Scaffolds for in vitro Research

Short, self-assembling peptides like H-Gly-Gly-Phe-Phe-OEt are at the forefront of advanced biomaterials. nih.gov Their hydrogels, which are three-dimensional networks capable of holding large amounts of water, serve as ideal scaffolds for in vitro studies. The formation of these hydrogels is spontaneous under specific conditions, driven by non-covalent interactions such as hydrogen bonding and aromatic stacking between peptide molecules. acs.org This circumvents the need for potentially cytotoxic chemical cross-linkers, making the scaffolds highly suitable for cell culture and other biological research models. jpt.com

Tunable Mechanical Properties and Nanofibrillar Structures for Research Models

A key advantage of this compound hydrogels is the ability to tune their mechanical properties to match those of specific biological tissues, a critical factor for creating physiologically relevant in vitro models. researchgate.net The stiffness of the hydrogel can be precisely controlled by adjusting several experimental parameters. researchgate.netnih.gov This tunability allows researchers to fabricate scaffolds that mimic the physical characteristics of tissues ranging from soft brain matter to more rigid cartilage, enhancing their utility in fundamental research. researchgate.net

The self-assembly of this compound results in the formation of nanofibrillar structures, which closely resemble the architecture of the native ECM. nih.gov This mimicry provides a more realistic environment for cells in culture compared to traditional two-dimensional plastic surfaces. The mechanical properties of these gels are intrinsically linked to the density and organization of this fibrous network.

Below is a table illustrating how experimental conditions can influence the mechanical stiffness of peptide hydrogels.

| Parameter Adjusted | Effect on Peptide Interaction | Expected Impact on Hydrogel Stiffness (Storage Modulus, G') |

| Increased Peptide Concentration | Higher density of self-assembling units, leading to a more cross-linked fibrous network. acs.org | Increase |

| Decreased pH (towards pI) | Reduces electrostatic repulsion between peptide molecules, promoting aggregation and fiber formation. nih.gov | Increase |

| Addition of Divalent Cations (e.g., Ca²⁺) | Can act as cross-linking agents between negatively charged peptide termini, strengthening the network. | Increase |

| Increased Temperature | Can disrupt non-covalent bonds (e.g., hydrogen bonds), potentially weakening the network and leading to a gel-sol transition. acs.org | Decrease |

Biocompatibility and Biodegradability Considerations in Materials Design

The design of biomaterials for research applications places a high premium on biocompatibility and biodegradability. rsc.org Scaffolds derived from this compound are advantageous in this regard because their fundamental components are natural amino acids (glycine and phenylalanine) and simple derivatives (ethanol).

Biocompatibility: Short peptides are generally considered non-immunogenic and have low cytotoxicity. nih.govrsc.org Upon degradation, this compound breaks down into its constituent amino acids, which can be readily processed by cells through established metabolic pathways. Studies on similar short, phenylalanine-rich peptides have demonstrated low cytotoxicity to animal cells, allowing for robust cell growth on or within the hydrogel matrix. acs.orgnih.gov

Biodegradability: The peptide bonds within the this compound backbone are susceptible to enzymatic cleavage by proteases that may be present in cell culture media or secreted by the cells themselves. This biodegradability is a crucial feature, as it allows for dynamic remodeling of the scaffold by cultured cells, mimicking the natural turnover of the ECM. The rate of degradation can be controlled, for instance, by incorporating non-natural amino acids or modifying the peptide termini, although the base this compound structure is inherently biodegradable. acs.org

Applications in Tissue Engineering Research (e.g., mimicking natural tissues, 3D bioprinting scaffolds)

In the realm of tissue engineering research, this compound hydrogels serve as powerful tools for creating three-dimensional cellular constructs that mimic native tissues. jpt.com Their nanofibrillar architecture and tunable stiffness allow for the development of sophisticated in vitro models to study cell behavior, tissue development, and disease progression.

A significant application is in the field of 3D bioprinting, where the peptide solution can be used as a "bio-ink". news-medical.net The process of gelation can be triggered in situ during the printing process. acs.org For example, a solution of the peptide can be co-extruded with a buffer solution that induces self-assembly upon mixing at the nozzle tip, instantly solidifying the structure and encapsulating cells. news-medical.net This method avoids the harsh chemicals or UV light often required to crosslink other types of hydrogels, which can compromise cell viability. news-medical.net While pure diphenylalanine-based gels can be stiff and challenging to print, their properties can be modified by creating composite materials to improve printability and mechanical strength. nih.govacs.org

Development of Biosensors Utilizing Self-Assembled Peptide Structures

The ordered, self-assembled nanostructures formed by peptides containing the diphenylalanine motif, such as this compound, offer a unique platform for the development of highly sensitive biosensors. mdpi.com The resulting nanotubes or nanofibers provide a high surface-area-to-volume ratio, which is ideal for immobilizing biorecognition elements like enzymes or antibodies. nih.gov

The peptide nanostructures can serve several roles in a biosensor. mdpi.com They can act as a biocompatible matrix to support enzymes and cells on an electrode surface, facilitating the detection of metabolic products. mdpi.com Furthermore, the intrinsic piezoelectric properties of self-assembled diphenylalanine structures mean they can be used to create resonance-based mass detectors or energy harvesters. aip.orgnih.gov The major advantage of using these peptide structures over traditional inorganic materials is their inherent biocompatibility and the ease with which they can be functionalized. aip.org

The table below outlines potential configurations for biosensors using these peptide structures.

| Biosensor Component | Role of this compound Scaffold | Analyte Example | Detection Principle |

| Electrode Support | Provides a 3D, high-surface-area matrix to immobilize enzymes (e.g., glucose oxidase). mdpi.com | Glucose | Amperometric detection of hydrogen peroxide produced by the enzymatic reaction. nih.gov |

| Signal Amplifier | Nanofibers functionalized with electroactive labels can be used as signal reporters. mdpi.com | DNA/Proteins | Electrochemical signal enhancement upon binding of the target molecule. |

| Piezoelectric Resonator | A single peptide microtube acts as a resonator whose frequency shifts upon mass loading. aip.org | Viruses/Bacteria | Change in resonance frequency when the target binds to the functionalized tube surface. |

| Cellular Biosensor | A biocompatible scaffold for growing cells onto an electrode to monitor cellular activity. nih.gov | Dopamine | Amperometric detection of neurotransmitters released by cultured neuronal cells. nih.gov |

Functionalization of Peptide Biomaterials for Tailored Research Properties

The this compound sequence represents a core scaffold that can be readily functionalized to introduce specific biological or chemical properties, thereby tailoring the biomaterial for specific research questions. nih.gov This chemical versatility is a significant advantage of peptide-based materials. mdpi.com

Functionalization can be achieved by adding bioactive peptide motifs to either the N- or C-terminus of the core self-assembling sequence. researchgate.net For instance, coupling a cell-adhesion motif, such as Arginine-Glycine-Aspartic acid (RGD), can enhance cell attachment and spreading within the scaffold, creating a more instructive environment for studying cell-material interactions. acs.orgnih.gov Other sequences can be incorporated to promote specific cell differentiation pathways or to bind specific growth factors, allowing for their controlled presentation to cells within the 3D culture environment. researchgate.net This strategy of decorating a self-assembling backbone with bioactive molecules is a powerful approach for designing advanced biomaterials that can actively guide cell behavior for research purposes. researchgate.net

Computational and Theoretical Investigations of H Gly Gly Phe Phe Oet

Molecular Modeling and Dynamics Simulations (e.g., Rosetta software)

Molecular modeling of H-Gly-Gly-Phe-Phe-OEt would likely commence with the generation of a three-dimensional structure of the peptide. This initial model could be built using standard bond lengths and angles from crystallographic data of similar small molecules. Software suites like Rosetta would then be employed to explore the conformational space of the peptide.

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules over time. For this compound, an MD simulation would involve placing the peptide in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The simulation would then calculate the forces between all atoms and their subsequent movements over a series of very small time steps. This would provide a dynamic picture of how the peptide folds and moves.

Table 1: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Value |

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P Water |

| System Size (atoms) | ~10,000 |

| Simulation Time | 100 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

Such simulations could reveal preferred conformations of the peptide, the stability of its secondary structures (if any), and its interactions with solvent molecules.

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. For this compound, this would first require identifying a specific biological activity, for instance, inhibition of a particular enzyme.

Once an activity is established, researchers would synthesize and test a series of analogs of this compound. Modifications could include changing one or more amino acids, altering the stereochemistry, or modifying the C-terminal ethyl ester.

Table 2: Hypothetical Analogs of this compound for SAR Studies

| Analog | Modification | Predicted Impact on Activity |

| H-Ala-Gly-Phe-Phe-OEt | Glycine (B1666218) to Alanine | Probes the importance of backbone flexibility |

| H-Gly-Gly-Tyr-Phe-OEt | Phenylalanine to Tyrosine | Investigates the role of aromatic interactions |

| H-Gly-Gly-Phe-Phe-OH | Ethyl ester to Carboxylic acid | Examines the influence of the C-terminus |

The data from these analogs would then be used to build a predictive model. This could be a qualitative model, identifying key structural features necessary for activity, or a quantitative model (QSAR) that uses computational methods to correlate structural properties with activity levels.

Insights into Conformational Flexibility and Stability of this compound

The conformational flexibility and stability of this compound would be investigated using techniques such as molecular dynamics simulations and conformational searches. The presence of two glycine residues would be expected to impart significant flexibility to the peptide backbone. The two adjacent phenylalanine residues, with their bulky aromatic side chains, would likely have their conformations restricted due to steric hindrance and potential π-π stacking interactions.

Analysis of the MD simulation trajectories would allow for the characterization of the peptide's flexibility. This could be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom. Regions of high RMSF would indicate greater flexibility.

The stability of different conformations would be assessed by calculating their potential energies. The simulation would reveal the most probable (lowest energy) conformations that the peptide adopts in solution. Hydrogen bonding patterns within the peptide would also be analyzed, as these play a crucial role in stabilizing specific structures.

Prediction of Self-Assembly Pathways and Resultant Architectures

Peptides containing aromatic residues like phenylalanine are known to self-assemble into various nanostructures. Computational methods can be used to predict the likelihood and nature of the self-assembly of this compound.

Coarse-grained molecular dynamics simulations are often employed for this purpose, as they can simulate longer timescales and larger systems than all-atom MD. In these simulations, groups of atoms are represented as single particles, reducing the computational cost.

These simulations could predict how individual this compound molecules might interact and aggregate. The simulations could reveal the formation of dimers, oligomers, and eventually larger structures such as fibrils or nanotubes. The driving forces for this assembly, such as hydrophobic interactions between the phenylalanine side chains and hydrogen bonding between the peptide backbones, would be elucidated. The predicted architectures could then be validated through experimental techniques like electron microscopy.

Mechanistic in Vitro Studies of H Gly Gly Phe Phe Oet and Analogues Non Clinical

Permeability Studies Across Model Biological Membranes (e.g., intestinal membrane, PEPT1 transporter)

The ability of a peptide to cross biological membranes is fundamental for its biological activity. In vitro models, such as Caco-2 cell monolayers, are widely used to predict intestinal drug absorption and permeability nih.govumich.edu. These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelial barrier, expressing various transport systems including the peptide transporter 1 (PEPT1) umich.edumdpi.com.

PEPT1 Transporter: The human intestinal proton-coupled oligopeptide transporter, PEPT1, is a high-capacity, low-affinity transporter that plays a crucial role in the absorption of dietary di- and tripeptides nih.govsolvobiotech.com. It is primarily expressed on the apical membrane of enterocytes in the small intestine solvobiotech.com. PEPT1 has broad substrate specificity and can transport a wide range of peptidomimetic drugs and prodrugs, making it a key target for improving the oral absorption of polar molecules umich.eduresearchgate.net. The transport is driven by a transmembrane electrochemical proton gradient solvobiotech.com. Studies have shown that dipeptides such as Gly-Sar and Gly-Phe upregulate PEPT1 gene expression in Caco-2 cells, suggesting a regulatory role for its substrates solvobiotech.comnih.gov. Given its structure as a tetrapeptide, H-Gly-Gly-Phe-Phe-OEt or its shorter degradation products could potentially interact with and be transported by PEPT1. However, the efficiency of transport generally decreases as the number of amino acid residues increases, with a potential size limit for effective transport researchgate.net.

Caco-2 Permeability Assays: Permeability is often quantified by the apparent permeability coefficient (Papp). Caco-2 cell monolayers are grown on permeable supports, and the transport of the compound from the apical (lumenal) to the basolateral (blood) side is measured nih.gov. The pH of the transport medium can significantly affect permeability, and using an apical pH of 6.0 with a basolateral pH of 7.4 often provides a better prediction of in vivo absorption, reflecting the physiological proton gradient in the small intestine nih.gov.

The transport of phenylalanine, a component of this compound, across Caco-2 monolayers has been shown to be carrier-mediated, temperature-dependent, and significantly faster from the apical to the basolateral side nih.gov. While this compound is a larger molecule, its peptide nature suggests that carrier-mediated transport is a likely mechanism. The lipophilicity introduced by the two phenylalanine residues and the C-terminal ethyl ester may also facilitate passive diffusion across the cell membrane researchgate.netmdpi.com.

The table below presents typical Papp values for different classes of compounds in Caco-2 assays, providing a reference for interpreting potential permeability data for this compound.

| Compound Type | Example | Typical Papp (AP-BL) (cm/s) | Permeability Classification | Reference |

| High Permeability | Propranolol | > 10 x 10⁻⁶ | High | researchgate.net |

| Moderate Permeability | Acyclovir Prodrugs | (2.32 - 2.48) x 10⁻⁶ | Moderate | researchgate.net |

| Low Permeability | Mannitol | < 1.0 x 10⁻⁶ | Low | researchgate.net |

| PEPT1 Substrate | Gly-Sar | Varies (pH-dependent) | Moderate to High | nih.govnih.gov |

Studies on Interactions with Cellular Components (excluding direct clinical outcomes)

Understanding how peptides interact with and enter cells is crucial for elucidating their mechanisms of action. The cellular uptake of peptides can occur through various energy-dependent and independent pathways mdpi.comdovepress.com.

Mechanisms of Cellular Uptake:

Direct Translocation: Some peptides can directly penetrate the cell membrane, a process that may involve the formation of transient pores or local destabilization of the lipid bilayer mdpi.com. This mechanism is often concentration-dependent.

Endocytosis: This is a major energy-dependent pathway for the internalization of larger molecules. It involves the formation of vesicles from the plasma membrane and can be broadly divided into phagocytosis (in specialized cells) and pinocytosis (in most cells) mdpi.com. Pinocytosis includes several distinct pathways:

Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits and vesicles for receptor-mediated uptake.

Caveolae-mediated endocytosis: Utilizes flask-shaped invaginations of the plasma membrane called caveolae.

Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid mdpi.comdovepress.com.

The specific pathway utilized can depend on the peptide's sequence, charge, and concentration, as well as the cell type mdpi.comresearchgate.net. For example, studies with supercharged green fluorescent proteins showed that they enter cells through multiple pathways, including clathrin-dependent endocytosis and macropinocytosis nih.govnih.gov.

For this compound, cellular uptake is likely a multi-faceted process. As discussed previously, interaction with the PEPT1 transporter on intestinal cells is a probable mechanism umich.edu. In other cell types lacking high PEPT1 expression, endocytic pathways would be more prominent. The hydrophobic nature of the two phenylalanine residues might facilitate interaction with the lipid bilayer, potentially leading to direct translocation or initiating endocytic uptake. Once inside the cell, the peptide would be trafficked within endosomes. It could then be transported to lysosomes for degradation or escape the endosome to reach the cytosol nih.gov.

Environmental Responsiveness and Stimuli-Triggered Behavior of this compound Assemblies

Short peptides containing aromatic residues, particularly phenylalanine, are known for their ability to self-assemble into well-ordered nanostructures, such as fibrils, nanotubes, and hydrogels researchgate.netmdpi.com. The diphenylalanine (Phe-Phe) motif, present at the C-terminus of this compound, is a powerful driver of self-assembly mdpi.com. This process is governed by non-covalent interactions, including π-π stacking between the aromatic rings and hydrogen bonding between the peptide backbones researchgate.net.

Other Stimuli: Besides pH, other stimuli such as temperature, ionic strength, and ultrasound can also influence peptide self-assembly nih.govmdpi.com. The resulting self-assembled structures, such as hydrogels, are of great interest for biomedical applications due to their biocompatibility and ability to mimic the extracellular matrix nih.gov. The Phe-Phe motif, in particular, can form hydrogels that are capable of sustaining cell proliferation, highlighting their potential as biomaterials nih.gov.

The table below summarizes the key factors and resulting behaviors associated with the self-assembly of Phe-Phe containing peptides.

| Stimulus | Effect on Peptide | Resulting Behavior | Reference |

| pH Change | Alters ionization state of N-terminus, affecting electrostatic interactions. | Triggers or disrupts self-assembly; can cause gel-sol transition or swelling/collapse of hydrogels. | nih.govnih.govmdpi.commdpi.com |

| Temperature | Affects hydrophobic interactions and molecular motion. | Can induce reversible gel-sol transitions (thermo-reversibility). | mdpi.comnih.gov |

| Ionic Strength | Screens electrostatic charges. | Modulates the strength of repulsive/attractive forces, influencing assembly morphology. | nih.gov |

| Ultrasound | Provides mechanical energy. | Can enhance the rate and extent of gelation, leading to improved network density. | mdpi.com |

Conclusion and Future Directions in H Gly Gly Phe Phe Oet Research

Summary of Key Research Findings and Contributions

Research surrounding H-Gly-Gly-Phe-Phe-OEt and its analogs has primarily highlighted its role as a versatile building block in the synthesis of more complex peptide structures and its potential in the development of novel biomaterials. The acetate salt of this compound, in particular, has been noted for its enhanced solubility and stability, making it a valuable tool in various laboratory applications. chemimpex.com

Key contributions of research in this area can be summarized as follows:

Peptide Synthesis: The compound serves as a fundamental component in the construction of larger, more intricate peptides for pharmaceutical and biochemical research. chemimpex.com

Drug Delivery Systems: The inherent properties of the Phe-Phe motif to self-assemble into nanostructures have been a focal point of research. nih.govnih.gov This characteristic is being explored for the formulation of advanced drug delivery systems that can improve the bioavailability and targeted delivery of therapeutic agents. chemimpex.com The self-assembly of similar Phe-Phe containing peptides into nanofibers and other nanostructures is a well-documented phenomenon with potential applications in sustained drug release. mdpi.com

Biochemical Assays: this compound acetate salt is utilized in various biochemical assays to probe protein-protein interactions and enzymatic activities, offering insights into cellular mechanisms. chemimpex.com

The following table provides a summary of the key research areas and contributions related to this compound and its core motifs.

| Research Area | Key Findings and Contributions |

| Peptide Synthesis | Serves as a building block for more complex peptide structures. chemimpex.com |

| Drug Delivery | The Phe-Phe motif drives self-assembly into nanostructures for potential drug delivery applications. chemimpex.comnih.govnih.gov |

| Biomaterials | Peptides containing the Phe-Phe motif can form hydrogels and other biomaterials. nih.govnih.gov |

| Biochemical Probes | Used in assays to study protein interactions and enzyme activity. chemimpex.com |

Unresolved Challenges and Open Questions in this compound Research

Despite the foundational knowledge, several challenges and open questions remain in the comprehensive understanding and application of this compound.

Aggregation during Synthesis: A significant hurdle in the synthesis of peptides containing hydrophobic residues like phenylalanine is their tendency to aggregate. This can lead to lower yields and difficulties in purification. The synthesis of long peptides, in particular, is often complicated by aggregation.

Controlling Self-Assembly: While the self-assembly of the Phe-Phe motif is a key feature, precise control over the resulting nanostructure morphology and stability remains a challenge. Subtle variations in experimental conditions can lead to different self-assembled structures. mdpi.com Understanding and mastering this control is crucial for consistent and predictable performance in biomaterial and drug delivery applications.

Specific Biological Interactions: The full spectrum of biological interactions of this compound is not yet fully elucidated. Further research is needed to identify specific cellular targets and to understand its metabolic fate and potential long-term effects in biological systems.

Large-Scale Production: The efficient and cost-effective large-scale synthesis of this compound presents a challenge, which is a common issue for many synthetic peptides. Overcoming this is essential for its potential translation into clinical or industrial applications.

Prospective Research Avenues and Emerging Methodologies

The future of this compound research is promising, with several exciting avenues and methodologies on the horizon.

Advanced Synthesis Techniques: Emerging methods in peptide synthesis, such as microwave-assisted peptide synthesis (MAPS) and flow chemistry, offer potential solutions to the challenges of aggregation and scalability. americanpeptidesociety.org MAPS can accelerate reaction times and improve yields, while flow chemistry allows for continuous and controlled production. americanpeptidesociety.org

Computational Modeling: The use of computational tools to predict and simulate the self-assembly behavior of this compound could provide deeper insights into the underlying mechanisms. This would enable the rational design of peptides with tailored self-assembling properties.

Biofunctionalization: Future research will likely focus on the chemical modification of this compound to incorporate specific biological functionalities. This could involve conjugating targeting ligands for site-specific drug delivery or incorporating bioactive sequences to create multifunctional biomaterials.

High-Throughput Screening: The development of high-throughput screening methods could accelerate the discovery of new applications for this compound and its derivatives. This would allow for the rapid evaluation of its effects in a wide range of biological assays.

The table below outlines some of the prospective research avenues and the emerging methodologies that could be applied.

| Prospective Research Avenue | Emerging Methodologies |

| Controlled Self-Assembly | Computational Modeling, Advanced Spectroscopic Techniques |

| Enhanced Biological Activity | Biofunctionalization, Peptide Conjugation |

| Efficient Synthesis | Microwave-Assisted Peptide Synthesis (MAPS), Flow Chemistry americanpeptidesociety.org |

| Novel Applications | High-Throughput Screening, In vivo Imaging |

Interdisciplinary Impact and Broader Implications for Peptide Science

The study of this compound has implications that extend beyond this specific tetrapeptide, contributing to the broader field of peptide science and its interdisciplinary applications.

Nanomedicine: Research on the self-assembling properties of the Phe-Phe motif within this compound contributes to the growing field of nanomedicine. nih.govnih.gov The insights gained can inform the design of a new generation of peptide-based nanomaterials for diagnostics and therapeutics.

Biomaterials Engineering: The ability of this and similar peptides to form hydrogels and other nanostructures is of significant interest for tissue engineering and regenerative medicine. nih.govnih.gov These materials can serve as scaffolds for cell growth or as vehicles for the controlled release of growth factors.

Fundamental Peptide Chemistry: Addressing the synthetic challenges associated with this compound, such as aggregation, drives the development of new and improved methods for peptide synthesis that can be applied to a wide range of other peptide sequences. researchgate.net

Q & A

Q. What ethical guidelines apply to studies involving this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval, specifying humane endpoints (e.g., tumor size limits). Include sham controls and randomize treatment groups to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.